Synthesis Pathways for Imidazo[1,2-a]pyrazine-2-carbohydrazide: A Comprehensive Technical Guide
Executive Summary & Pharmacological Significance Imidazo[1,2-a]pyrazines represent a privileged class of nitrogen-bridgehead fused heterocycles. Recognized as critical bioisosteres for purines, this scaffold is foundatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Significance
Imidazo[1,2-a]pyrazines represent a privileged class of nitrogen-bridgehead fused heterocycles. Recognized as critical bioisosteres for purines, this scaffold is foundational to numerous advanced therapeutic agents, including [1] for cancer immunotherapy, and [2] targeting the NF-κB pathway.
Functionalizing this core at the C2 position with a carbohydrazide moiety yields an exceptionally versatile intermediate. The hydrazide acts as a synthetic linchpin, enabling the rapid generation of acylhydrazones, pyrazoles, and oxadiazoles, which are essential for downstream structure-activity relationship (SAR) studies and the development of [3].
Retrosynthetic Strategy & Pathway Logic
The synthesis of imidazo[1,2-a]pyrazine-2-carbohydrazide is most efficiently achieved via a two-step linear sequence starting from commercially available 2-aminopyrazine.
Bimolecular Condensation (Annulation) : The construction of the imidazo[1,2-a]pyrazine core utilizes a Tschitschibabin-type reaction between 2-aminopyrazine and an
α
-halopyruvate (e.g., ethyl 3-bromopyruvate).
Hydrazinolysis : The resulting ethyl imidazo[1,2-a]pyrazine-2-carboxylate undergoes nucleophilic acyl substitution with hydrazine hydrate to afford the target carbohydrazide.
Caption: Two-step synthesis workflow for imidazo[1,2-a]pyrazine-2-carbohydrazide.
Mechanistic Causality: The Tschitschibabin-Type Annulation
Why use ethyl 3-bromopyruvate?
The
α
-haloketone is a bifunctional electrophile specifically designed to exploit the dual nucleophilicity of 2-aminopyrazine.
Kinetic Alkylation : The ring nitrogen (N1) of 2-aminopyrazine is significantly more nucleophilic than the exocyclic amine due to the electron-donating resonance of the adjacent
NH2
group. The primary bromide of ethyl 3-bromopyruvate undergoes an
SN2
attack by N1, forming a transient pyrazinium salt.
Intramolecular Cyclization : The pendant exocyclic amine, now held in close spatial proximity, attacks the highly electrophilic ketone carbonyl of the pyruvate moiety.
Aromatization : Subsequent dehydration (loss of
H2O
) restores aromaticity, driving the thermodynamic formation of the highly stable imidazo[1,2-a]pyrazine bicyclic system.
Caption: Mechanistic sequence of the Tschitschibabin-type annulation.
To ensure reproducibility and high fidelity, the following protocols incorporate built-in validation checkpoints based on established [4].
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Preparation : In an oven-dried round-bottom flask under an inert
N2
atmosphere, dissolve 2-aminopyrazine (1.0 equiv, e.g., 30 mmol) in absolute ethanol (60 mL).
Addition : Slowly add ethyl 3-bromopyruvate (1.05 equiv) dropwise at
0∘C
. Causality: The slight stoichiometric excess compensates for the potential thermal degradation of the
α
-haloketone.
Reflux : Heat the non-homogeneous mixture to reflux (
78∘C
) and stir continuously for 4–16 hours. A solid precipitate (the hydrobromide salt of the product) will form[4].
Isolation & Neutralization : Cool to room temperature. Filter the precipitate. To obtain the free base, suspend the solid in water, neutralize with saturated aqueous
NaHCO3
(pH ~8), and extract with ethyl acetate (3 × 50 mL).
Validation Checkpoint :
TLC:
Rf
~ 0.4 in EtOAc/Hexane (1:1).
LC-MS: Expected
m/z[M+H]+
= 192.1.
UV Purity: >98% at 254 nm.
Step 2: Synthesis of Imidazo[1,2-a]pyrazine-2-carbohydrazide
Reaction Setup : Suspend the purified ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 equiv, e.g., 10 mmol) in absolute ethanol (30 mL)[3].
Hydrazine Addition : Add hydrazine hydrate (80% or 98% w/w, 3.0–5.0 equiv). Causality: A significant molar excess of hydrazine is required to shift the equilibrium toward the hydrazide and prevent the formation of symmetric diacylhydrazines (dimers)[2].
Reflux : Heat the mixture to reflux for 5–12 hours. The reaction progress is marked by the dissolution of the starting ester and the subsequent precipitation of the highly polar carbohydrazide product[3].
Workup : Cool the mixture to
0∘C
in an ice bath to maximize crystallization. Filter the precipitate, wash with cold ethanol and diisopropyl ether, and dry under high vacuum.
Validation Checkpoint :
TLC:
Rf
~ 0.1 in EtOAc/MeOH (9:1) (highly polar).
IR Spectroscopy: Appearance of sharp N-H stretching bands around 3300–3200
cm−1
and an amide I band at ~1660
cm−1
.
Quantitative Optimization Data
The choice of solvent and temperature during the annulation step (Step 1) profoundly impacts the yield and purity profile. Table 1 summarizes typical optimization parameters.
Solvent System
Temperature (
∘C
)
Time (h)
Isolated Yield (%)
Purity (LC-MS)
THF (Anhydrous)
65 (Reflux)
16
62%
>95%
Ethanol (Absolute)
78 (Reflux)
12
78%
>98%
Dioxane
101 (Reflux)
8
55%
~90% (Dark impurities)
EtOH /
NaHCO3
78 (Reflux)
6
84%
>98%
Table 1: Reaction optimization data for the synthesis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
Downstream Applications
The synthesized imidazo[1,2-a]pyrazine-2-carbohydrazide is a potent nucleophile. It can be reacted with various substituted benzaldehydes in the presence of catalytic glacial acetic acid to form
N′
-(benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazides (acylhydrazones). These derivatives have demonstrated significant [3] and profound anti-inflammatory efficacy, particularly when conjugated with pyrazole rings to target the NF-κB pathway in [2].
References
Title : Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors
Source : Journal of Medicinal Chemistry (PubMed)
URL :[Link]
Title : Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats
Source : Acta Pharmaceutica
URL :[Link]
Title : Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity
Source : Istanbul Journal of Pharmacy (DergiPark)
URL :[Link]
Comprehensive Physicochemical Profiling and Molecular Characterization of Imidazo[1,2-a]pyrazine-2-carbohydrazide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Introduction and Pharmacophoric Significance In contemporary medicinal chemistry, the desig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Whitepaper
Introduction and Pharmacophoric Significance
In contemporary medicinal chemistry, the design of novel therapeutics frequently relies on the hybridization of privileged scaffolds. Imidazo[1,2-a]pyrazine-2-carbohydrazide (CAS: 87597-36-2) represents a highly versatile, bicyclic heterocyclic building block[1]. The imidazo[1,2-a]pyrazine core is an isostere of purines and imidazo[1,2-a]pyridines, making it structurally primed to interact with critical biological targets, including kinase ATP-binding sites and G-protein-coupled receptors (GPCRs).
The addition of the carbohydrazide moiety at the 2-position introduces a critical synthetic handle. This functional group not only facilitates the rapid generation of Schiff bases (hydrazones) and pyrazole conjugates but also acts as a potent bidentate hydrogen bond donor/acceptor network, significantly enhancing target residence time and binding affinity[2].
Molecular Identity and Physicochemical Properties
Understanding the physicochemical baseline of imidazo[1,2-a]pyrazine-2-carbohydrazide is essential for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic reactions. The compound exhibits high polarity and strong intermolecular hydrogen bonding, which directly influences its solubility profile and melting point.
To ensure the structural integrity of the synthesized batch, spectroscopic validation is a mandatory self-validating step:
FT-IR Spectroscopy: The presence of the carbohydrazide group is confirmed by a sharp N-H stretching vibration at ~3220 cm⁻¹ and a strong amide I band (C=O stretch) at ~1640–1660 cm⁻¹ . Aromatic C=N and C=C stretches appear between 1600–1400 cm⁻¹[5].
¹H-NMR (DMSO-d₆): The imidazo[1,2-a]pyrazine ring protons typically resonate downfield (8.20–9.20 ppm) due to the electron-withdrawing nature of the bridgehead nitrogen system. The hydrazide protons (-NH and -NH₂) appear as distinct broad singlets, highly sensitive to deuterium exchange.
Experimental Workflow: Synthesis Protocol
The synthesis of imidazo[1,2-a]pyrazine-2-carbohydrazide relies on a nucleophilic acyl substitution mechanism. We utilize hydrazine hydrate to attack the electrophilic carbonyl carbon of ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
Causality in Experimental Design: Ethanol is explicitly chosen as the solvent because it provides sufficient solubility for the starting ester at reflux temperatures (78 °C), while the resulting carbohydrazide—being significantly more polar—precipitates out of solution upon cooling. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle) and eliminates the need for complex chromatographic purification[1].
Step-by-Step Methodology
Reagent Preparation: Suspend 0.01 mol of ethyl imidazo[1,2-a]pyrazine-2-carboxylate in 30 mL of 95% analytical-grade ethanol in a round-bottom flask equipped with a magnetic stirrer.
Nucleophile Addition: Slowly add 0.02 mol of hydrazine hydrate (97%) dropwise at room temperature. Note: A 2-fold molar excess of hydrazine is critical to ensure complete conversion and to suppress the formation of symmetrical diacylhydrazine byproducts.
Refluxing: Attach a reflux condenser and heat the mixture to 78 °C. Maintain reflux for 5 to 12 hours.
Reaction Monitoring: Monitor the consumption of the starting ester via Thin Layer Chromatography (TLC) using a Chloroform:Methanol gradient.
Precipitation: Once TLC confirms reaction completion, remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (4 °C) for 1 hour to maximize precipitation.
Isolation & Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold ethanol (to remove unreacted starting material) and distilled water (to remove excess hydrazine).
Drying: Dry the purified solid under a high vacuum at 50 °C to afford the final imidazo[1,2-a]pyrazine-2-carbohydrazide.
Synthesis workflow of imidazo[1,2-a]pyrazine-2-carbohydrazide via nucleophilic acyl substitution.
Pharmacological Relevance and Signaling Pathways
Imidazo[1,2-a]pyrazine-2-carbohydrazide is not merely a structural endpoint; it is a gateway to highly active pharmacological agents. When derivatized into Schiff bases or pyrazole conjugates, these molecules exhibit profound biological activity.
Antinociceptive and Anti-inflammatory Activity
Research demonstrates that N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives act as potent central nervous system (CNS) analgesics[1]. The hydrazone linkage mimics the pharmacological profile of carboxylic acid derivatives while offering improved membrane permeability.
Inhibition of NF-κB in Sepsis-Induced Acute Lung Injury (ALI)
A breakthrough application of this scaffold involves its conjugation with pyrazole rings to combat sepsis-induced acute lung injury. During sepsis, lipopolysaccharides (LPS) trigger the TLR4 receptor, leading to the activation of the IKK complex. This causes the phosphorylation and degradation of IκB, allowing the NF-κB transcription factor to translocate into the nucleus and trigger a massive release of pro-inflammatory cytokines (TNF-α, IL-6)[2].
Derivatives of imidazo[1,2-a]pyrazine-2-carbohydrazide have been proven to directly inhibit this pathway, attenuating oxidative stress and cellular apoptosis in pulmonary tissues[2].
Mechanism of action: Imidazo[1,2-a]pyrazine derivatives inhibiting the NF-κB inflammatory pathway.
References
Turan-Zitouni, G., et al. "Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity." DergiPark.
Zang, B., & Wang, L. "Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats via attenuation of NF-κB, oxidative stress, and apoptosis." Acta Pharmaceutica (Srce).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14098873, Imidazo[1,2-a]pyrazine-2-carbohydrazide." PubChem.
Application Note: High-Throughput Screening and Synthesis Protocols for Imidazo[1,2-a]pyrazine-2-carbohydrazide Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Rationale Behind the Scaffold In modern drug discovery, the im...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction: The Rationale Behind the Scaffold
In modern drug discovery, the imidazo[1,2-a]pyrazine scaffold is recognized as a highly privileged pharmacophore. Due to its profound bioisosterism with purines, it readily interacts with the ATP-binding sites of kinases and various nucleotide-binding proteins[1]. Within this chemical space, imidazo[1,2-a]pyrazine-2-carbohydrazide has emerged as a critical, highly versatile intermediate for generating diverse chemical libraries tailored for High-Throughput Screening (HTS)[2].
Expert Insight & Causality:
Why specifically target the 2-carbohydrazide functional group? The strategic selection of this moiety is driven by its exceptional nucleophilicity. The terminal amine of the hydrazide readily participates in condensation reactions with aldehydes to form hydrazones[3], or with α,β-unsaturated carbonyls (chalcones) to undergo cyclization into pyrazoline rings[2]. This modularity enables medicinal chemists to perform rapid, late-stage functionalization. By utilizing a common core, researchers can systematically probe the Structure-Activity Relationship (SAR) without needing to rebuild the complex heterocycle from scratch. This efficiency is paramount when designing libraries targeting complex inflammatory pathways or viral nucleoproteins[4].
Workflow for synthesis and screening of imidazo[1,2-a]pyrazine-2-carbohydrazide libraries.
Validated Experimental Protocols
To ensure reproducibility and establish a self-validating experimental system, the following protocols detail the synthesis of the core scaffold and its subsequent evaluation in a phenotypic screening assay.
Protocol A: Synthesis of 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide
Rationale: Hydrazinolysis of the corresponding ester is a thermodynamically driven process. Using an excess of hydrazine hydrate ensures complete conversion while minimizing the formation of symmetric, inactive diacylhydrazines[2][3].
Reagent Preparation: Dissolve 0.01 mol of ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate in 30 mL of 95% analytical-grade ethanol.
Nucleophilic Acyl Substitution: Add 0.015 mol of 97% hydrazine hydrate dropwise to the solution at room temperature to prevent violent exothermic bumping.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 5 hours.
Self-Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The disappearance of the higher Rf ester spot confirms completion.
Isolation: Upon completion, cool the mixture to 4°C to induce precipitation of the product.
Purification: Filter the precipitate under a vacuum, wash with cold distilled water to remove unreacted hydrazine, and recrystallize from hot ethanol to yield the pure 2-carbohydrazide intermediate[2].
Protocol B: In Vitro Phenotypic Screening (NF-κB Luciferase Reporter Assay)
Rationale: Phenotypic screening using a reporter gene assay provides a direct, functional readout of pathway inhibition, accounting for cell permeability and off-target cytotoxicity simultaneously, which biochemical assays often miss[4].
Cell Culture: Seed RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct into 96-well opaque plates at a density of 5 × 10^4 cells/well. Incubate overnight at 37°C in 5% CO₂.
Compound Treatment: Prepare serial dilutions of the synthesized imidazo[1,2-a]pyrazine derivatives in DMSO (ensuring final DMSO concentration remains <0.1% to prevent solvent toxicity). Pre-treat the cells for 2 hours.
Stimulation: Induce the inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS) to each well. Incubate for an additional 6 hours[2].
Luminescence Readout: Lyse the cells using a commercial luciferase assay buffer. Add the luciferin substrate and immediately quantify luminescence using a microplate reader.
Validation: Calculate IC₅₀ values using non-linear regression analysis.
Self-Validation Step: Run a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure the observed inhibition is a true pharmacological effect and not an artifact of general cytotoxicity[2].
Mechanism of Action & Data Presentation
Recent screening campaigns have successfully identified pyrazole-conjugated derivatives of the imidazo[1,2-a]pyrazine-2-carbohydrazide scaffold as potent inhibitors of the NF-κB signaling cascade—a master regulator of pro-inflammatory cytokines in conditions like sepsis and acute lung injury[2].
Mechanism of action: Imidazo[1,2-a]pyrazine derivatives inhibiting the NF-κB pathway.
Quantitative SAR Analysis
The table below summarizes the Structure-Activity Relationship (SAR) data for a subset of synthesized libraries evaluated against the NF-κB pathway.
Table 1: SAR Summary of Pyrazole-Conjugated Imidazo[1,2-a]pyrazine Derivatives
(Data adapted from recent pharmacological evaluations[2])
Compound ID
Substitution (R-group on Pyrazole)
NF-κB Inhibition IC₅₀ (µM)
Cytotoxicity (MCF-12A Cell Line)
3a
Phenyl
45.2 ± 2.1
Non-toxic
3d
4-Chlorophenyl
18.4 ± 1.5
Non-toxic
3h
4-Hydroxyphenyl sulfonyl
1.02 ± 0.08
Non-toxic
Control
Dexamethasone
0.85 ± 0.05
N/A
Expert Insight on Data:
The dramatic increase in potency observed for Compound 3h highlights the critical importance of hydrogen-bond donors (the hydroxyl group) and the sulfonyl linker. These moieties likely engage in critical binding interactions within the IKK complex's allosteric site, stabilizing the inactive conformation of the kinase and thereby preventing the downstream phosphorylation and degradation of IκBα[2].
References
Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats via attenuation of NF-κB, oxidative stress, and apoptosis
Source: Acta Pharmaceutica
URL
Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity
Source: DergiPark
URL
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor
Source: ACS Pharmacology & Translational Science
URL
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors
Source: Journal of Medicinal Chemistry
URL
Application Notes and Protocols for the Utilization of Imidazo[1,2-a]pyrazine-2-carbohydrazide as a Versatile Precursor for Novel Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active comp...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[2][3] This guide provides a comprehensive, experience-driven framework for researchers in drug discovery, detailing the synthesis and application of Imidazo[1,2-a]pyrazine-2-carbohydrazide as a key intermediate. We present detailed, validated protocols for its synthesis, its derivatization into a diverse library of potential kinase inhibitors, and the subsequent biological evaluation of these candidates through robust in vitro and cellular assays.
PART 1: Synthesis of the Core Precursor: Imidazo[1,2-a]pyrazine-2-carbohydrazide
Scientific Rationale: The synthetic strategy is a two-step process designed for efficiency and reliability. The initial step involves a classic condensation-cyclization reaction to construct the core imidazo[1,2-a]pyrazine ring system. The chosen starting materials, an aminopyrazine and an α-halocarbonyl compound (ethyl bromopyruvate), are readily available and react under well-established conditions to form the bicyclic scaffold.[4][5] The second step is the conversion of the stable ethyl ester intermediate into the highly reactive carbohydrazide. This hydrazinolysis reaction is a standard, high-yielding transformation that installs a versatile functional group, the hydrazide, which serves as the primary anchor for subsequent diversification.[6][7]
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
This protocol details the formation of the core heterocyclic system via the condensation of 2-aminopyrazine with ethyl bromopyruvate.
Materials:
2-Aminopyrazine
Ethyl bromopyruvate
Anhydrous Ethanol (EtOH)
Sodium bicarbonate (NaHCO₃)
Standard reflux apparatus and magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrazine (1.0 eq) and anhydrous ethanol to create a 0.5 M solution.
Add sodium bicarbonate (1.2 eq) to the suspension. This mild base neutralizes the HBr formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.
Slowly add ethyl bromopyruvate (1.1 eq) to the stirring mixture at room temperature. An initial exothermic reaction may be observed.
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
Protocol 2: Synthesis of Imidazo[1,2-a]pyrazine-2-carbohydrazide
This protocol describes the conversion of the ethyl ester to the target carbohydrazide precursor.
Hydrazine hydrate (N₂H₄·H₂O), ~64% solution in water
Ethanol (EtOH)
Ice bath
Procedure:
Dissolve the starting ester (1.0 eq) in ethanol (to a concentration of ~0.2-0.4 M) in a round-bottom flask with a magnetic stir bar.
Add an excess of hydrazine hydrate (5-10 eq) dropwise to the solution at room temperature. The large excess of hydrazine ensures the complete conversion of the ester.
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting ester.[7]
Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
Collect the resulting solid precipitate by vacuum filtration.
Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other impurities.
Dry the product under vacuum to obtain Imidazo[1,2-a]pyrazine-2-carbohydrazide as a stable solid, ready for the next stage of library synthesis.
Caption: Synthetic workflow for the two-step preparation of the key precursor.
PART 2: Generation of a Diverse Kinase Inhibitor Library
Scientific Rationale: The carbohydrazide moiety is an exceptionally useful functional group for creating a library of drug candidates. Its nucleophilic nature allows for straightforward reactions with a wide range of electrophilic partners. By reacting the precursor with various aldehydes or ketones, a diverse set of hydrazone derivatives can be synthesized. This approach is powerful because the R-group introduced from the aldehyde/ketone can be systematically varied to probe the ATP-binding pocket of target kinases, enabling the exploration of structure-activity relationships (SAR).[8][9] This strategy allows for the rapid generation of many analogues from a single, common intermediate.
Caption: Diversification strategy from the carbohydrazide precursor.
Protocol 3: General Procedure for Synthesis of Hydrazone Derivatives
This protocol provides a general method for coupling the carbohydrazide precursor with various aldehydes to generate the final compounds for screening.
In a vial or small flask, dissolve the carbohydrazide precursor (1.0 eq) in ethanol or methanol. Gentle heating may be required to achieve full dissolution.
To this solution, add the desired aldehyde (1.0-1.1 eq).
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours. The formation of a precipitate often indicates product formation.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the mixture in an ice bath. Collect the precipitated product by vacuum filtration.
Wash the product with a small amount of cold solvent (ethanol or methanol) and dry under vacuum.
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Table 1: Example Building Blocks for Library Synthesis
Class
Example Aldehyde
Rationale for Inclusion
Simple Aromatic
Benzaldehyde
Provides a baseline, unsubstituted phenyl ring to establish initial activity.
Electron-Donating
4-Methoxybenzaldehyde
Probes for favorable interactions with electron-rich regions of the binding site.
Explores tolerance for electron-deficient moieties and potential hydrogen bond acceptors.
Halogenated
4-Chlorobenzaldehyde, 3,4-Dichlorobenzaldehyde
Halogens can form specific halogen bonds and improve pharmacokinetic properties.
Heterocyclic
Pyridine-4-carboxaldehyde, Furan-2-carboxaldehyde
Introduces hydrogen bond acceptors/donors and can improve solubility and cell permeability.[10]
| Bulky/Lipophilic | 1-Naphthaldehyde, Biphenyl-4-carboxaldehyde | Probes larger, hydrophobic pockets within the kinase active site. |
PART 3: Biological Evaluation of Synthesized Compounds
Scientific Rationale: Once a library of compounds is synthesized, it must be screened to identify active "hits". The evaluation process typically begins with an in vitro biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Promising compounds are then advanced to cell-based assays, which provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target kinase within a living cell.[6] For imidazo[1,2-a]pyrazine derivatives, known targets include Aurora kinases and PI3K, both critical regulators of cell cycle and proliferation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a target for imidazopyrazine inhibitors.
[γ-³²P]-ATP (radioactive) and non-radioactive ("cold") ATP
Synthesized inhibitor compounds dissolved in DMSO
P81 phosphocellulose paper
Phosphoric acid solution (e.g., 0.75%)
Scintillation counter and scintillation fluid
Procedure:
Prepare a master mix of the kinase reaction buffer containing the kinase and its substrate on ice.
Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
In a microplate, add a small volume of each compound dilution. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
Add the kinase/substrate master mix to each well to initiate the reaction. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Start the phosphorylation reaction by adding a solution of ATP containing a known amount of [γ-³²P]-ATP. The final ATP concentration should be close to the Km value for the specific kinase.
Incubate the plate at 30 °C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding an equal volume of phosphoric acid.
Spot an aliquot of the reaction mixture from each well onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [³²P]-ATP will not.
Wash the P81 paper three times with 0.75% phosphoric acid for 10 minutes each wash to remove all unincorporated ATP.
Transfer the washed paper sections to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effect of the inhibitors.[10]
Materials:
Cancer cell line relevant to the kinase target (e.g., HCT116 for Aurora Kinase inhibitors)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., acidified isopropanol or DMSO)
Microplate reader
Procedure:
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Prepare serial dilutions of the test compounds in complete culture medium.
Remove the old medium from the cells and add the medium containing the various concentrations of inhibitors. Include a "vehicle control" (DMSO-containing medium) and a "no cell" blank.
Incubate the cells with the compounds for 72 hours.
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
PART 4: Data Analysis and Interpretation
The ultimate goal of the screening cascade is to identify potent and selective lead compounds. By compiling the data from the biochemical and cellular assays, researchers can begin to establish a Structure-Activity Relationship (SAR).
Table 2: Hypothetical Screening Data for a Library of Hydrazone Derivatives
Compound ID
R-Group (from Aldehyde)
Aurora A IC₅₀ (nM) [Biochemical]
HCT116 Cell IC₅₀ (µM) [Cellular]
Ref.
Alisertib (Reference Compound)
2
0.025
HZ-01
Phenyl
5,200
> 50
HZ-02
4-Methoxyphenyl
2,100
35.4
HZ-03
4-Chlorophenyl
450
8.2
HZ-04
3,4-Dichlorophenyl
120
2.1
HZ-05
Pyridin-4-yl
85
1.5
| HZ-06 | 1-Naphthyl | 950 | 15.7 |
Interpretation and Next Steps:
Initial SAR: The data in Table 2 suggests that small, electron-withdrawing groups (HZ-03, HZ-04) and heterocyclic moieties (HZ-05) at the R-position are beneficial for both biochemical potency and cellular activity. The unsubstituted phenyl ring (HZ-01) is inactive.
Hit-to-Lead: Compounds HZ-04 and HZ-05 emerge as promising "hits". They show significant potency in both assays, indicating good target engagement and cellular permeability.
Optimization: Next steps would involve synthesizing more analogues around the 3,4-dichlorophenyl and pyridin-4-yl motifs to further refine the SAR. Additionally, these lead compounds should be tested in broader kinase panels to assess their selectivity and in pharmacokinetic studies to evaluate their drug-like properties.[5]
References
Yu, H., Kamber, R. A. and Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
Cesur, N., Cesur, Z., & Birteksöz, S. (2001). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives. Bollettino chimico farmaceutico, 140(6), 397–400. [Link]
Knight, F. D., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
McGlory, C., White, A., Treins, C., et al. (n.d.). Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. Japan Radioisotope Association. [Link]
Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Acta chimica Slovenica, 56(1), 179–186. [Link]
Wang, T., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-408. [Link]
Bamborough, J., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
He, L., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. [Link]
Zhang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
Vaskevich, R. I., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antimicrobial and Cytotoxicity Studies. Trade Science Inc. [Link]
Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49, 741-751. [Link]
Al-Tel, T. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
Patel, K., et al. (2015). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 7(9), 160-168. [Link]
Vasta, J. D., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 65(5), 4383–4402. [Link]
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
Korovesis, D., et al. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]
Martínez-González, L., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2425. [Link]
Al-Blewi, B., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. [Link]
Zhang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
Howard, S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
Madarakhandi, A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry. [Link]
Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
Madarakhandi, A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. [Link]
Al-Ostath, A. I., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
Al-Tel, T. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
Schremmer, H., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, 87(5), 3719–3731. [Link]
Aema, S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1313–1330. [Link]
HPLC method development for imidazo[1,2-a]pyrazine-2-carbohydrazide analysis
Application Note: Stability-Indicating HPLC Method Development and Validation for Imidazo[1,2-a]pyrazine-2-carbohydrazide Introduction & Scientific Rationale Imidazo[1,2-a]pyrazine-2-carbohydrazide is a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stability-Indicating HPLC Method Development and Validation for Imidazo[1,2-a]pyrazine-2-carbohydrazide
Introduction & Scientific Rationale
Imidazo[1,2-a]pyrazine-2-carbohydrazide is a highly versatile heterocyclic scaffold in modern drug discovery. It serves as a critical pharmacophore in the development of antinociceptive agents[1], novel antiviral compounds targeting influenza nucleoproteins[2], and bivalent kinase inhibitors[3].
From an analytical perspective, this molecule presents a dual challenge. The imidazo[1,2-a]pyrazine core is electron-rich and contains multiple basic nitrogen atoms, which are notorious for interacting with residual silanol groups on silica-based stationary phases, leading to severe peak tailing. Simultaneously, the terminal carbohydrazide moiety is highly polar and chemically reactive, making it susceptible to hydrolysis and oxidation. Developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over mobile phase chemistry to ensure reproducible retention and baseline resolution of all potential degradation products.
Method Development Rationale: The Causality of Chromatographic Choices
As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition must address a specific physicochemical property of the analyte to create a self-validating system.
Stationary Phase Selection: To mitigate the secondary interactions between the basic pyrazine/imidazole nitrogens and the stationary phase, a high-purity, exhaustively end-capped C18 column (e.g., Discovery BIO Wide Pore C18 or equivalent) is strictly required[3]. The dense hydrophobic ligand coverage shields the underlying silica, ensuring symmetric peak shapes.
Mobile Phase & pH Control (The Ion-Pairing Effect): The pKa of the basic nitrogens in the imidazopyrazine ring typically ranges between 4.0 and 6.0. Operating at a neutral pH would result in a mixed ionization state, causing split peaks and erratic retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we force the basic nitrogens into a fully protonated, single ionization state[3]. Furthermore, TFA acts as a volatile ion-pairing agent. The perfluorinated tail of TFA interacts with the hydrophobic C18 phase, while its anionic carboxylate head neutralizes the protonated analyte, significantly increasing the retention of the polar carbohydrazide moiety and preventing it from eluting in the void volume (
t0
).
Detector Selection: The highly conjugated
π
-electron system of the imidazo[1,2-a]pyrazine core exhibits strong UV absorbance. A Photodiode Array (PDA) detector is employed (monitoring at 254 nm) to extract 3D spectral data. This is a critical self-validating feature: it allows for peak purity determination (calculating the purity angle vs. purity threshold) during forced degradation studies, ensuring no co-eluting impurities are hidden beneath the main peak.
Workflow Visualization
QbD-driven HPLC method development and ICH Q2(R2) validation workflow.
Experimental Protocols: A Self-Validating System
The following protocols establish a closed-loop system where the method's suitability is continuously verified against predefined acceptance criteria.
Chromatographic Conditions
Table 1: Optimized RP-HPLC Parameters
Parameter
Specification
Rationale
Column
End-capped C18 (250 mm × 4.6 mm, 5 µm)
Maximizes theoretical plates for resolving closely eluting degradants.
Mobile Phase A
0.1% TFA in HPLC-grade Water
Provides low pH (~2.0) for full protonation and ion-pairing[3].
Mobile Phase B
0.1% TFA in Acetonitrile
Ensures complete elution of hydrophobic impurities.
Flow Rate
1.0 mL/min
Balances optimal linear velocity and system backpressure.
Column Temp.
30°C ± 1°C
Stabilizes mobile phase viscosity and ensures reproducible retention.
Detection
PDA at 254 nm (Spectrum 200-400 nm)
Captures maximum absorbance of the imidazopyrazine chromophore.
Injection Vol.
10 µL
Prevents column overloading while maintaining high signal-to-noise.
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
5.0
95
5
20.0
40
60
25.0
10
90
26.0
95
5
35.0
95
5
Standard and Sample Preparation Protocol
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Insight: Using a diluent that closely matches the initial mobile phase composition prevents the "solvent effect," which can cause peak broadening or splitting for early-eluting polar compounds.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of imidazo[1,2-a]pyrazine-2-carbohydrazide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
To prove the method is stability-indicating, the analyte must be subjected to stress conditions to generate ~10-20% degradation.
Acidic Stress: 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH. (Expect hydrolysis of the carbohydrazide to imidazo[1,2-a]pyrazine-2-carboxylic acid).
Alkaline Stress: 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl.
Oxidative Stress: 1 mL Stock + 1 mL 3% H₂O₂. Keep at room temperature for 2 hours. (Expect N-oxide formation on the pyrazine ring).
Thermal Stress: Expose solid API to 105°C for 48 hours.
Photolytic Stress: Expose solid API to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.
ICH Q2(R2) Method Validation Framework
Following the finalized ICH Q2(R2) guidelines[4], the analytical procedure must be validated to demonstrate it is fit for its intended quantitative purpose.
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Application Note: Handling, Stability, and Storage Protocols for Imidazo[1,2-a]pyrazine-2-carbohydrazide
Executive Summary Imidazo[1,2-a]pyrazine-2-carbohydrazide is a highly versatile bridgehead nitrogen heterocyclic building block. It is extensively utilized in medicinal chemistry for synthesizing antinociceptive, anti-in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazo[1,2-a]pyrazine-2-carbohydrazide is a highly versatile bridgehead nitrogen heterocyclic building block. It is extensively utilized in medicinal chemistry for synthesizing antinociceptive, anti-inflammatory, and antimicrobial agents[1]. Furthermore, its structural relationship to deazapurines and luminescent coelenterazine derivatives makes it a critical scaffold in biological screening[2].
Despite its utility, the molecule possesses two distinct chemical liabilities: the hydrolytic and oxidative instability of the terminal hydrazide moiety, and the photo-oxidative sensitivity of the electron-rich imidazo[1,2-a]pyrazine core. This application note provides field-validated protocols to ensure compound integrity during reconstitution, assay integration, and long-term storage.
Mechanistic Causality of Degradation (Expertise & Experience)
As a Senior Application Scientist, it is critical not just to mandate storage conditions, but to understand why this molecule degrades. The degradation of imidazo[1,2-a]pyrazine-2-carbohydrazide is driven by three primary mechanisms:
Hydrazide Hydrolysis: The terminal hydrazide group (–CO–NH–NH₂) is a strong alpha-effect nucleophile. In aqueous solutions, it is susceptible to hydrolysis, yielding the corresponding imidazo[1,2-a]pyrazine-2-carboxylic acid and free hydrazine. This reaction is heavily pH-dependent; acid- or base-catalyzed hydrolysis accelerates rapidly outside the neutral pH window (pH 6.5–7.5)[3].
Oxidative Degradation & NDSRI Risk: The hydrazine moiety is highly sensitive to oxidation by ambient oxygen or trace peroxides found in aged solvents. Oxidation not only degrades the active compound but poses a severe regulatory risk by potentially forming Nitrosamine Drug Substance-Related Impurities (NDSRIs) in the presence of nitrites or nitrogen oxides[4].
Photo-Oxidation of the Heterocyclic Core: The imidazo[1,2-a]pyrazine ring system is structurally related to antioxidant and chemiluminescent molecules. Consequently, it is highly reactive toward Reactive Oxygen Species (ROS) and UV/visible light, which can trigger N-oxidation at the bridgehead nitrogen or complete ring cleavage[2].
Visualizing the Degradation and Mitigation Network
The following systems diagram maps environmental stressors to their respective degradation pathways and the required mitigation protocols.
Mechanistic pathways of imidazo[1,2-a]pyrazine-2-carbohydrazide degradation and mitigation.
Quantitative Stability Profile
The table below summarizes the stability of the compound under various conditions, underscoring the necessity of strict protocol adherence[2][3].
Storage Condition
State
Temperature
Light Exposure
Estimated Half-Life (t½)
Primary Degradant Risk
Optimal (Baseline)
Solid (Desiccated)
-20°C
Dark
> 24 months
None
Standard Benchtop
Solid
25°C
Ambient Light
~ 3-6 months
Photo-oxidation products
Aqueous (pH 7.4)
Solution (PBS)
4°C
Dark
~ 14 days
Carboxylic acid (Trace)
Aqueous (pH 4.0)
Solution (Acetate)
37°C
Dark
< 48 hours
Carboxylic acid + Hydrazine
DMSO (Unpurged)
Solution
25°C
Ambient Light
< 5 days
Oxidized core / NDSRIs
Standard Operating Protocols (Trustworthiness)
To ensure a self-validating system, every step in these protocols is designed to preemptively neutralize the chemical liabilities identified above.
Protocol A: Reconstitution and Aliquoting
Objective: Prepare working solutions while preventing Schiff base formation, hydrolysis, and oxidation.
Equilibration: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.
Causality: This prevents atmospheric condensation from forming on the hygroscopic powder, which would initiate localized hydrolysis.
Solvent Selection: Use anhydrous, amine-free, and ketone-free solvents. High-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.
Critical Warning: Never use acetone or aldehyde-containing solvents. The hydrazide will rapidly condense with these carbonyls to form a highly stable Schiff base (hydrazone), destroying the active compound.
Reconstitution: Add the solvent slowly down the side of the amber glass vial. Swirl gently; do not vortex vigorously to minimize aeration and oxygen introduction.
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
Inert Gas Overlay: Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each aliquot for 3–5 seconds before capping tightly.
Protocol B: Integration into Aqueous Assays
Objective: Maintain structural stability during biological or enzymatic screening.
Buffer Preparation: Prepare assay buffers strictly within the pH 6.5–7.5 range. Use phosphate (PBS) or HEPES buffers. Avoid primary amine buffers (e.g., Tris) if cross-reactivity or trace nitrite contamination is a concern[4].
Dilution Timing: Dilute the DMSO stock into the aqueous assay buffer immediately prior to the experiment. Do not store the compound in aqueous media for more than 4 hours at room temperature.
Light Protection: Conduct the assay in low-light conditions or use black/opaque microtiter plates to prevent photo-oxidation of the imidazo[1,2-a]pyrazine core[2].
Protocol C: Long-Term Storage of Solid Material
Container: Store the solid powder in a tightly sealed, dark amber glass vial.
Desiccation: Place the vial inside a secondary container (e.g., a sealable foil pouch or desiccator jar) containing indicating silica gel packets.
Temperature: Maintain storage at -20°C or lower. For archiving (>2 years), -80°C is preferred.
References
Title: Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity[1]
Source: dergipark.org.tr
URL:
Technical Support Center: Improving Yield in Imidazo[1,2-a]pyrazine-2-carbohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and maximize your yield.
The synthesis of imidazo[1,2-a]pyrazine-2-carbohydrazide is a foundational pathway for creating a scaffold of significant interest in medicinal chemistry, with applications ranging from inhibitors of key cellular signaling pathways to the development of novel therapeutic agents.[1][2] The most common and accessible route involves a two-step process: first, the cyclocondensation of 2-aminopyrazine with an ethyl bromopyruvate to form the core heterocyclic ester, followed by hydrazinolysis to yield the final carbohydrazide.
This guide addresses specific issues that can arise in each step, offering explanations grounded in reaction mechanisms and providing validated protocols to overcome these hurdles.
Overall Synthetic Workflow
The synthesis proceeds through two primary transformations. Understanding this workflow is the first step in effective troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic laboratory advice. Handling complex bicyclic heterocycles like imidazo[1,2-a]pyrazine-2-carbohydrazide requires a rigorous understanding of solvent thermodynamics, crystal lattice energies, and kinetic dissolution barriers.
This guide provides a mechanistic breakdown of why this specific scaffold fails in Dimethyl Sulfoxide (DMSO) and offers self-validating protocols to permanently resolve these bottlenecks in your drug development or screening workflows.
The Mechanistic Root of the Problem
Why does imidazo[1,2-a]pyrazine-2-carbohydrazide resist dissolution in DMSO, the industry's "universal solvent"? The answer lies in the competing thermodynamic forces between the solute's solid-state chemistry and the solvent's physical state:
Crystal Lattice Energy & Pi-Stacking: The imidazo[1,2-a]pyrazine core is a highly planar, fused heteroaromatic system. This planarity promotes strong intermolecular
π−π
stacking in the solid state, resulting in high lattice enthalpy and low intrinsic solubility (often
<10μM
in aqueous/buffer conditions)[1].
Hydrogen Bonding Networks: The 2-carbohydrazide moiety (-C(=O)NHNH
2
) acts as a dense hydrogen-bond donor and acceptor. While DMSO is an excellent hydrogen-bond acceptor via its sulfoxide oxygen, it is aprotic and cannot donate hydrogen bonds[2]. Consequently, DMSO struggles to fully solvate the carbohydrazide group, making dissolution kinetically slow.
DMSO Hygroscopicity & Water Contamination: DMSO is notoriously hygroscopic. When exposed to ambient humidity, it rapidly absorbs water. Water strongly hydrogen-bonds with DMSO, creating a highly structured, viscous liquid phase[3]. This reduces the availability of DMSO molecules to solvate the lipophilic heterocycle and actively bridges the carbohydrazide groups, triggering rapid crystallization and precipitation[4].
Diagnostic Workflow
Before altering your compound, follow this logical pathway to identify the root cause of the precipitation.
Caption: Diagnostic workflow for resolving compound precipitation in DMSO stock solutions.
Quantitative Benchmarks: The Impact of Water on DMSO
The table below illustrates why maintaining anhydrous conditions is the single most critical factor when solubilizing imidazo[1,2-a]pyrazine derivatives.
Parameter
Anhydrous DMSO
Mildly Hydrated DMSO
Highly Hydrated DMSO
Water Content (wt%)
< 0.1%
~10%
33% (1 DMSO : 2 H
2
O)
Melting Point (°C)
18.5
~0
-73.0
Physical State (20°C)
Liquid (Near Freezing)
Liquid
Viscous Structured Liquid
Lipophilic Solubility
Maximum (Baseline)
Significantly Reduced
Minimal (Precipitation Risk)
Data synthesized from thermodynamic phase studies of DMSO-water mixtures[3].
Self-Validating Experimental Protocols
Do not rely on trial and error. Execute these self-validating protocols to ensure your compound remains in solution throughout your assay lifecycle.
Mechanistic Rationale: Amorphous powders dissolve easily to form supersaturated solutions, but stable crystalline forms require thermal and mechanical energy to break the
π−π
lattice[3].
Weigh the desired mass of imidazo[1,2-a]pyrazine-2-carbohydrazide into a dry, amber glass vial (avoid plastics, which may leach during sonication).
Add room-temperature, anhydrous DMSO to achieve the target concentration (e.g., 1–10 mM)[5].
Vortex vigorously for 60 seconds to maximize surface area contact.
Sonicate in a water bath at 37°C for 15–30 minutes to provide the kinetic energy required for dissolution.
Self-Validation Check: Remove the vial from the heat source and let it sit at 25°C for 2 hours. If the solution remains clear, your concentration is within the thermodynamic solubility limit. If it becomes cloudy, the initial dissolution was a kinetically trapped supersaturation, and you must proceed to Protocol C[3].
Mechanistic Rationale: Freeze-thaw cycles in the presence of trace water drastically lower the melting point of DMSO and force the solute into a lower-energy, insoluble crystalline state[3],[4].
Immediately after successful dissolution, aliquot the stock solution into single-use, tightly sealed microcentrifuge tubes.
Store aliquots at -20°C or -80°C in a secondary container filled with active silica desiccant[4].
When retrieving an aliquot, allow it to equilibrate completely to room temperature before opening the cap.
Self-Validation Check: Weigh a "dummy" tube of pure DMSO before freezing and after thawing/opening. An increase in mass indicates atmospheric water condensation. If the mass increases, your equilibration time is insufficient, and your compound will eventually precipitate[4].
Protocol C: Formulation & Matrix Disruption
Mechanistic Rationale: If the compound exceeds thermodynamic solubility in pure DMSO, you must disrupt the intermolecular interactions using chemical additives.
If pure DMSO fails, prepare a fresh stock using DMSO acidified with 0.1% Trifluoroacetic acid (TFA) to protonate the pyrazine nitrogens and disrupt stacking (ensure downstream assay compatibility).
For aqueous dilution steps, pre-mix the DMSO stock with a carrier such as a cyclodextrin before introducing it to water-based culture media[6].
Self-Validation Check: Perform a serial dilution of the modified stock into your final assay buffer. Measure the absorbance or use nephelometry to detect light scattering. A lack of scattering confirms the compound remains in solution and is not forming colloidal aggregates[5].
Troubleshooting FAQs
Q: My imidazo[1,2-a]pyrazine-2-carbohydrazide dissolved perfectly at 10 mM yesterday, but today there are crystals at the bottom of the tube. Why?A: You likely experienced Ostwald's Rule of Stages. Your initial powder was amorphous, which possesses a higher kinetic solubility, allowing you to create a supersaturated solution[3]. Over time—or triggered by microscopic water absorption—the molecules nucleated into a lower-entropy, thermodynamically stable crystalline polymorph that is no longer soluble at 10 mM[4].
Q: Can I recover my precipitated compound by just heating it again?A: Heating and sonication may temporarily redissolve the crystals, but because the new crystalline form is in a lower energy state, it will likely precipitate again upon cooling[3]. The most reliable recovery method is to dilute the sample with fresh, anhydrous DMSO until you are below the thermodynamic solubility limit.
Q: How does water actually cause precipitation in DMSO?A: DMSO and water form a highly structured, viscous hydrogen-bonded network. At just 33% water by weight, the melting point of the mixture drops to -73°C[3]. This structured liquid phase makes it energetically unfavorable to form a "cavity" to house a large, lipophilic molecule like an imidazo[1,2-a]pyrazine derivative, forcing the compound out of solution[3].
Q: Why does the carbohydrazide group specifically complicate solubility?A: The carbohydrazide group requires both hydrogen-bond donors and acceptors to fully solvate. Because DMSO is aprotic, it cannot donate hydrogen bonds[2]. If trace water enters the system, the water preferentially hydrogen-bonds with the carbohydrazide, bridging adjacent molecules and triggering rapid precipitation[4].
References
The Effects of Water on DMSO and Effective Hydration Measurement - Ziath. Available at: [Link]
Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed (NIH). Available at: [Link]
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - ACS Medicinal Chemistry Letters. Available at:[Link]
Dimethyl sulfoxide - Wikipedia. Available at: [Link]
DMSO Solubility Assessment for Fragment-Based Screening - MDPI. Available at: [Link]
How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate. Available at: [Link]
Technical Support Center: Crystallization of Imidazo[1,2-a]pyrazine-2-carbohydrazide
Welcome to the technical support center for the purification of imidazo[1,2-a]pyrazine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of imidazo[1,2-a]pyrazine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, a critical step in obtaining high-purity active pharmaceutical ingredients (APIs). Here, we will address common challenges encountered during the crystallization of this heterocyclic compound, providing in-depth, evidence-based solutions.
Troubleshooting Guide: From Crude Solid to Pure Crystals
This section addresses specific issues you may encounter during the crystallization of imidazo[1,2-a]pyrazine-2-carbohydrazide. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Problem 1: Oily Residue or Failure to Crystallize Upon Cooling
Question: I've dissolved my crude imidazo[1,2-a]pyrazine-2-carbohydrazide in a hot solvent, but upon cooling, it either oils out or remains in solution. What's happening and how can I induce crystallization?
Answer:
This is a common issue that typically points to one of two scenarios: high supersaturation leading to liquid-liquid phase separation (oiling out), or the chosen solvent system is not optimal for inducing precipitation of your compound.[1]
Causality Explained:
Oiling Out: When a solution becomes supersaturated too quickly, the solute may separate as a liquid phase instead of forming an ordered crystal lattice. This is often due to a very high concentration of the compound or the presence of impurities that inhibit nucleation.
Failure to Crystallize: This indicates that the compound remains soluble even at lower temperatures. The difference in solubility of your target molecule between the hot and cold solvent is not significant enough to force precipitation.
Step-by-Step Troubleshooting Protocol:
Solvent Re-evaluation: The choice of solvent is paramount.[2] An ideal solvent will dissolve the imidazo[1,2-a]pyrazine-2-carbohydrazide when hot but have limited solvating power when cold.
Initial Screening: If you are unsure of a suitable solvent, start with small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water) to observe solubility at room temperature and upon heating.
Inducing Crystallization:
Seed Crystals: If you have a small amount of pure product, add a single, small crystal to the cooled, saturated solution. This provides a template for crystal growth.
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
Reduced Temperature: Cool the solution further in an ice bath or refrigerator to decrease the solubility of your compound.
Anti-Solvent Addition: This is a powerful technique when a single solvent system is ineffective.[1][3]
Dissolve your compound in a "good" solvent (one in which it is highly soluble, like DMSO or DMF).[4]
Slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble, such as water or heptane) dropwise until the solution becomes turbid.
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
dot
Caption: Troubleshooting workflow for crystallization failure.
Problem 2: Poor Purity Despite Successful Crystallization
Question: I've managed to obtain crystals, but analytical data (HPLC, NMR) shows significant impurities remain. How can I improve the purity of my imidazo[1,2-a]pyrazine-2-carbohydrazide?
Answer:
The presence of persistent impurities after crystallization suggests that they have similar solubility profiles to your target compound or are being trapped within the crystal lattice. To address this, a more refined purification strategy is necessary, potentially involving pH adjustment or multiple recrystallization steps.
Causality Explained:
Co-crystallization: Impurities with similar structures to your product can be incorporated into the growing crystal lattice.
Inadequate Washing: Residual mother liquor, which is rich in impurities, may remain on the crystal surface if not washed away effectively.
pH-Sensitive Impurities: The solubility of acidic or basic impurities can be highly dependent on the pH of the crystallization medium.
Step-by-Step Troubleshooting Protocol:
Identify the Impurities: If possible, identify the structure of the main impurities. Common impurities in the synthesis of imidazo[1,2-a]pyrazines can include unreacted 2-aminopyrazine or its derivatives.[5][6] Given the carbohydrazide moiety, hydrolysis products are also a possibility.[7]
pH-Adjusted Crystallization: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms, making its solubility pH-dependent.[1] This can be exploited to separate it from non-basic or acidic impurities.
Acidic Dissolution: Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl). The basic imidazopyrazine core will be protonated and become more soluble, while non-basic impurities may remain as solids and can be removed by filtration.
Basic Precipitation: Slowly add a base (e.g., NaOH solution) to the acidic solution to neutralize it. As the pH increases, the imidazo[1,2-a]pyrazine-2-carbohydrazide will deprotonate and precipitate out, leaving acidic impurities in the solution.
Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high purity. Each subsequent recrystallization will further reduce the concentration of impurities.[7]
Washing Technique: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to displace the impurity-rich mother liquor.
Impurity Type
Potential Origin
Recommended Removal Strategy
Unreacted 2-aminopyrazine
Incomplete reaction during synthesis
pH-adjusted crystallization (2-aminopyrazine is basic)
Technical Support Center: Overcoming Steric Hindrance in Imidazo[1,2-a]pyrazine-2-carbohydrazide Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of steric hindrance in amide coupling reactions involving the imidazo[1,2-a]pyrazine-2-carbohydrazide scaffold. The unique structural features of this heterocyclic system can present significant synthetic hurdles, leading to low yields and incomplete reactions. This resource will equip you with the knowledge to diagnose and solve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular problem with imidazo[1,2-a]pyrazine-2-carbohydrazide?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms near a reaction site physically impedes the approach of reactants.[1][2] In the case of imidazo[1,2-a]pyrazine-2-carbohydrazide, the carbohydrazide moiety at the C2 position is flanked by the pyrazine and imidazole rings. This bicyclic system creates a congested environment, making it difficult for the nucleophilic nitrogen of the hydrazide to attack the activated carboxylic acid, especially when the coupling partner (the carboxylic acid) is also bulky.
Q2: My standard coupling reaction with EDC/HOBt is failing or giving very low yields. What's the likely cause?
A2: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a workhorse for amide bond formation, its effectiveness can be limited with sterically demanding substrates.[3] The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC may not be reactive enough to overcome the high activation energy required for the sterically hindered nucleophilic attack by the imidazo[1,2-a]pyrazine-2-carbohydrazide.[4][5] The intermediate might also be prone to decomposition or side reactions before the desired coupling occurs.
Q3: Are there specific classes of coupling reagents better suited for this system?
A3: Yes, for sterically hindered couplings, more potent activating agents are often necessary. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective.[6][7][8] These reagents form highly reactive activated esters that can facilitate the coupling even with bulky substrates.[6][9][10] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[11]
Q4: Can changing reaction conditions like temperature and solvent help?
A4: Absolutely. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier in sterically hindered reactions.[1][3] However, this must be done cautiously to avoid potential side reactions or racemization if chiral centers are present. Microwave irradiation can also be a powerful tool to accelerate these sluggish reactions.[3] The choice of solvent is also critical. Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are standard, but in some cases, less polar solvents might be beneficial.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Problem 1: Low to No Product Formation
Possible Cause: Insufficient activation of the carboxylic acid or ineffective nucleophilic attack due to severe steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product formation.
Detailed Steps:
Change Coupling Reagent: If you are using a carbodiimide-based reagent like EDC, switch to a more powerful uronium or phosphonium salt.[12]
Elevate Temperature: Gently increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of degradation.[3]
Increase Concentration: Running the reaction at a higher molarity can favor the desired bimolecular coupling over potential side reactions.
Optimize the Base: The choice of a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is crucial.[3] Ensure you are using the correct stoichiometry, typically 2-4 equivalents.
Alternative Activation: If the above steps fail, consider converting the carboxylic acid to a more reactive acyl fluoride or chloride.[13][14] This approach can be highly effective for very hindered systems.
Problem 2: Formation of Significant Byproducts
Possible Cause: Side reactions of the activated intermediate, such as N-acylurea formation with carbodiimides, or decomposition of the coupling reagent.
Troubleshooting Byproduct Formation:
Byproduct Type
Likely Cause
Recommended Solution
N-acylurea
Use of carbodiimide reagents (e.g., DCC, EDC) where the O-acylisourea intermediate reacts with another molecule of the carbodiimide.
Switch to a uronium or phosphonium-based coupling reagent (e.g., HATU, PyBOP) that does not form these byproducts.[3]
Epimerization/Racemization
High reaction temperatures or prolonged exposure to base.
Use a coupling additive known to suppress racemization, such as Oxyma Pure with COMU.[8] If increasing temperature, do so for shorter reaction times.
Unreacted Starting Material
Incomplete reaction due to steric hindrance or insufficient reagent stoichiometry.
Increase the equivalents of the coupling reagent and the less sterically hindered reaction partner. Consider extending the reaction time.[1]
Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU
This protocol provides a robust starting point for coupling sterically hindered carboxylic acids with imidazo[1,2-a]pyrazine-2-carbohydrazide.
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and imidazo[1,2-a]pyrazine-2-carbohydrazide (1.1 equivalents) in anhydrous DMF.
Reagent Addition: To this solution, add HATU (1.2 equivalents) followed by a non-nucleophilic base such as DIPEA (3.0 equivalents).
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Hindered Substrates
This two-step procedure is highly effective for particularly challenging couplings.[13][14]
Step 1: Acyl Fluoride Formation
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).
Add a fluorinating agent such as cyanuric fluoride or BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate).[13][14]
Stir the reaction at room temperature until the conversion to the acyl fluoride is complete (monitor by IR or NMR).
Carefully remove the solvent and excess fluorinating agent under reduced pressure.
Step 2: Coupling Reaction
Dissolve the crude acyl fluoride and imidazo[1,2-a]pyrazine-2-carbohydrazide (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
Add a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor for completion.
Perform an aqueous work-up and purify as described in Protocol 1.
Mechanistic Insights
Understanding the mechanism of your chosen coupling reagent is key to troubleshooting.
Caption: Carbodiimide coupling mechanism with HOBt.
In carbodiimide-mediated couplings, the addition of HOBt is crucial for suppressing side reactions. HOBt intercepts the unstable O-acylisourea intermediate to form a more stable and reactive HOBt-ester.[15][16] This active ester is less prone to racemization and reacts more cleanly with the amine to form the desired amide.
References
Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
RSC Advances.
Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
Enamine.
PubMed. Amide bond formation: beyond the myth of coupling reagents.
PubMed. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
ResearchGate. (PDF)
MDPI.
TSI Journals.
Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
Sci-Hub.
ResearchGate.
Vertex AI Search.
Benchchem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
PMC - NIH.
Vertex AI Search. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
ACS Publications. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
ChemRxiv. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril.
Amazon S3. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril.
Figshare. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[17]uril.
PubMed - NIH. Comparative study of methods to couple hindered peptides.
YouTube.
CHIMIA. The Synthesis of Sterically Hindered Amides.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Vertex AI Search. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage.
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
ResearchGate. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril | Request PDF.
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
Aapptec Peptides. Coupling Reagents.
ResearchGate. The Synthesis of Sterically Hindered Amides.
RSC Publishing. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
Benchchem. troubleshooting low yield in diaminopropane coupling reactions.
PubMed. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent.
Journal of the American Chemical Society. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Technical Support Center: Minimizing Side Reactions in Imidazo[1,2-a]pyrazine-2-carbohydrazide Functionalization
Welcome to the Technical Support Center for imidazo[1,2-a]pyrazine-2-carbohydrazide chemistry. Imidazo[1,2-a]pyrazine derivatives are highly valued in medicinal chemistry for their roles as1[1], anti-inflammatory agents,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for imidazo[1,2-a]pyrazine-2-carbohydrazide chemistry. Imidazo[1,2-a]pyrazine derivatives are highly valued in medicinal chemistry for their roles as1[1], anti-inflammatory agents, and2[2]. The 2-carbohydrazide functional group serves as a versatile linchpin for generating bioactive hydrazones, pyrazole conjugates, and chalcone derivatives. However, the high reactivity of the carbohydrazide moiety and the electron-rich nature of the imidazo[1,2-a]pyrazine core often lead to competing side reactions.
This guide provides application scientists and drug development professionals with validated troubleshooting protocols, mechanistic insights, and self-validating workflows to maximize yield and purity.
Workflow for imidazo[1,2-a]pyrazine-2-carbohydrazide synthesis and functionalization.
Q: During the synthesis of 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide from its ethyl ester, I am observing significant amounts of the carboxylic acid byproduct. How can I prevent this ester hydrolysis?
A: The conversion of ethyl imidazo[1,2-a]pyrazine-2-carboxylate to the carbohydrazide requires strictly controlled nucleophilic acyl substitution. Ester hydrolysis is a competing side reaction driven by excessive water in the reaction mixture.
Causality: Hydrazine hydrate (NH₂NH₂·H₂O) inherently introduces water. If the ethanol solvent is not absolute, or if the reaction is refluxed for too long (>12 hours), the hydroxide ions generated in situ can outcompete hydrazine as a nucleophile. This leads to irreversible saponification, yielding imidazo[1,2-a]pyrazine-2-carboxylic acid instead of the desired 3[3].
Solution: Use 97% hydrazine hydrate and absolute ethanol (dried over molecular sieves). Limit reflux time to 5 hours and monitor strictly by TLC.
Self-Validating Protocol: Synthesis of 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide
Preparation: Dissolve 0.01 mol of ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate in 30 mL of absolute ethanol (99% purity).
Addition: Dropwise add 0.01 mol of 97% hydrazine hydrate at room temperature under an inert N₂ atmosphere.
Reflux: Heat the mixture to reflux (approx. 78°C). Maintain for exactly 5 hours.
Validation Check: At 4 hours, pull a 0.1 mL aliquot. Run TLC (Eluent: DCM/MeOH 9:1). The complete disappearance of the high-Rf ester spot validates that the nucleophilic substitution is complete without progressing to hydrolysis.
Isolation: Cool the mixture to 0–5°C in an ice bath to precipitate the target carbohydrazide.
Purification: Filter the precipitate, wash with ice-cold distilled water (to remove unreacted hydrazine), dry under vacuum, and recrystallize from ethanol.
Section 2: Functionalization via Schiff Base / Hydrazone Formation
Q: When reacting the carbohydrazide with 4-methoxybenzaldehyde to form N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide, I frequently isolate symmetric azines. What causes this?
A: Symmetric azines (R-CH=N-N=CH-R) form when residual free hydrazine from the first synthetic step reacts with your aldehyde.
Causality: Hydrazine is a potent bis-nucleophile. If the carbohydrazide intermediate is not rigorously washed with water during isolation, trace hydrazine carries over. Because hydrazine is less sterically hindered than the carbohydrazide nitrogen, it reacts with two equivalents of the aldehyde much faster than the target condensation[4].
Solution: Ensure rigorous washing of the carbohydrazide intermediate. Additionally, adding a catalytic amount of glacial acetic acid (0.1 eq) during the condensation step selectively activates the aldehyde carbonyl toward the less nucleophilic carbohydrazide nitrogen, suppressing azine formation.
Optimization of Hydrazone Condensation Conditions
To minimize side reactions, we evaluated various conditions for the condensation of imidazo[1,2-a]pyrazine-2-carbohydrazide with chalcones/aldehydes.
Q: I am attempting a transition-metal-catalyzed C-H functionalization on the imidazo[1,2-a]pyrazine core, but I am getting an inseparable mixture of C3, C5, and C8 substituted products. How can I control regioselectivity?
A: The imidazo[1,2-a]pyrazine scaffold has multiple reactive C-H bonds. The C3 position is highly susceptible to electrophilic attack (e.g., direct Pd-catalyzed arylation or halogenation), while the C5 and C8 positions can be targeted via radical or anionic intermediates.
Causality: Regioselectivity is dictated by the catalyst and the inherent electronic properties of the ring nitrogens. For instance,5 utilizing Grignard reagents and disulfides proceeds via an anionic intermediate stabilized by the N7 nitrogen[5]. If N7 is sterically blocked or electronically altered, the reaction fails or shifts regioselectivity entirely.
Mechanistic pathways dictating C3 vs. C5/C8 regioselectivity in imidazo[1,2-a]pyrazines.
Self-Validating Protocol: Selective C3-Chlorination Prior to Functionalization
To prevent unwanted C3-side reactions during complex cross-coupling at the C5/C8 positions, it is often necessary to selectively chlorinate the C3 position as a blocking or activating group.
Preparation: Dissolve the imidazo[1,2-a]pyrazine derivative (1.0 eq) in a catalytic amount of DMSO and a compatible co-solvent (e.g., EtOAc).
Reaction: Stir for 2 hours. The DMSO acts as a mild catalyst to direct the electrophilic chlorine specifically to the most electron-rich C3 carbon.
Validation: Analyze via LC-MS. A mass shift of +34 Da (M⁺ - H + Cl) with a single dominant peak confirms regioselective C3-chlorination without over-halogenation at C5/C8.
Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃, extract with DCM, dry over Na₂SO₄, and concentrate.
References
Title: Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats via attenuation of NF-κB, oxidative stress, and apoptosis. Source: srce.hr.
Title: Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. Source: dergipark.org.tr.
Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: acs.org.
Title: Co-Catalyzed Dual C5/C8–H Bond Functionalization of Imidazo[1,2-a]pyrazines with Disulfides and Grignard Reagents. Source: acs.org.
A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,2-a]pyrazine-2-carbohydrazide and Imidazo[1,2-a]pyridine Derivatives in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent, selective biological activity is perpetual...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent, selective biological activity is perpetual. Among the myriad of heterocyclic systems, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores have emerged as "privileged structures," forming the basis of numerous clinical candidates and marketed drugs. This guide provides an in-depth, objective comparison of these two scaffolds, with a particular focus on the emerging potential of imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives versus the well-established imidazo[1,2-a]pyridine class. We will delve into their synthesis, physicochemical nuances, and pharmacological profiles, supported by experimental data and protocols to empower researchers in their drug discovery endeavors.
Introduction: The Allure of Fused Imidazole Systems
The fusion of an imidazole ring with a six-membered aromatic heterocycle, such as pyridine or pyrazine, creates a bicyclic system with a unique electronic distribution and three-dimensional architecture. This structural motif has proven to be a fertile ground for the development of therapeutic agents across a wide range of diseases. The imidazo[1,2-a]pyridine scaffold, for instance, is a cornerstone in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem[1]. Its bioisostere, the imidazo[1,2-a]pyrazine core, has also garnered significant attention, with derivatives showing promise as potent kinase inhibitors and anticancer agents.
The introduction of a carbohydrazide moiety at the 2-position of the imidazo[1,2-a]pyrazine scaffold introduces a versatile functional group that can act as a key pharmacophore, a linker for further derivatization, or a chelating motif. This guide will explore whether this specific derivatization strategy on the pyrazine core can offer advantages over the more broadly explored chemical space of imidazo[1,2-a]pyridine derivatives.
Physicochemical Properties and Metabolic Stability: A Subtle Interplay of Nitrogen Atoms
The defining difference between the two scaffolds is the position of the second nitrogen atom in the six-membered ring. This seemingly minor alteration has significant implications for the physicochemical properties of the resulting molecules, influencing their solubility, lipophilicity, and metabolic stability.
While a comprehensive head-to-head comparison of the parent scaffolds is not extensively documented, we can infer trends from studies on their derivatives. The additional nitrogen atom in the imidazo[1,2-a]pyrazine ring generally increases its polarity and potential for hydrogen bonding, which can lead to improved aqueous solubility compared to its imidazo[1,2-a]pyridine counterpart[1]. However, this increased polarity can also impact cell permeability.
Metabolic stability is a critical parameter in drug design. The imidazo[1,2-a]pyrimidine scaffold, a close relative of both, is known to be susceptible to metabolism by aldehyde oxidase (AO)[2]. While less studied, the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine rings can also be targets for metabolic enzymes. The specific substitution pattern plays a crucial role in determining the metabolic fate of these compounds. For instance, in a series of antitrypanosomal 3-nitro-imidazo[1,2-a]pyridine derivatives, strategic modifications at the 8-position led to compounds with good microsomal stability[1]. Similarly, a study on imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine derivatives as AMPAR negative modulators highlighted that replacement of the imidazopyrazine core improved microsomal stability and reduced efflux liabilities[3].
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a key consideration for its utility in drug discovery. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores can be constructed through well-established synthetic routes, often involving the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound.
General Synthesis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Scaffolds
A common and versatile method for the synthesis of both scaffolds is the Tschitschibabin reaction and its variations. This typically involves the reaction of a 2-aminopyridine or 2-aminopyrazine with an α-haloketone or α-haloaldehyde.
Experimental Protocol: General Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
Reaction Setup: Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.
Addition of Reagent: Slowly add ethyl 3-bromopyruvate (1 equivalent) to the solution at room temperature. A precipitate may form.
Reflux: Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After cooling, the product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
A similar strategy can be employed for the synthesis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate by starting with 2-aminopyrazine[4].
Synthesis of Imidazo[1,2-a]pyrazine-2-carbohydrazide
The target carbohydrazide is typically synthesized from the corresponding ethyl ester.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrazine-2-carbohydrazide
Hydrazinolysis: Dissolve the ethyl ester in ethanol and add an excess of hydrazine hydrate.
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
Isolation: Upon cooling, the imidazo[1,2-a]pyrazine-2-carbohydrazide product often precipitates and can be collected by filtration and washed with a cold solvent like ethanol.
Comparative Biological Activities: A Focus on Oncology
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have demonstrated a broad spectrum of biological activities. For the purpose of this guide, we will focus on their application in oncology, a field where both scaffolds have shown significant promise, particularly as kinase inhibitors.
Imidazo[1,2-a]pyridine Derivatives: A Well-Trodden Path to Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous derivatives have been developed as potent inhibitors of various kinases, including PI3K, Aurora kinases, and Nek2.
One notable example is the development of imidazo[1,2-a]pyridine-based PI3K inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention[5]. Derivatives of imidazo[1,2-a]pyridine have been shown to be potent PI3Kα inhibitors with IC50 values in the nanomolar range[5][6].
Imidazo[1,2-a]pyrazine-2-carbohydrazide and Derivatives: Emerging Anticancer Agents
The imidazo[1,2-a]pyrazine scaffold has also been extensively explored for its anticancer properties. Derivatives have been identified as inhibitors of Aurora kinases, CDK9, and tubulin polymerization.
A study comparing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives as ENPP1 inhibitors found that the imidazo[1,2-a]pyrazine scaffold was superior for potency[7]. In this study, replacement of the imidazo[1,2-a]pyrazine core with an imidazo[1,2-a]pyridine resulted in a significant decrease in inhibitory activity.
More specifically, derivatives of imidazo[1,2-a]pyrazine-2-carbohydrazide have been synthesized and evaluated for their cytotoxic activities. These compounds can be further derivatized, for example, by forming hydrazones, to explore structure-activity relationships.
Direct Comparative Studies
A key aspect of this guide is the direct comparison of the two scaffolds based on experimental data.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
Note: The data presented are for representative derivatives and direct comparison should be made with caution as the specific substitutions on the scaffolds differ.
From the available data, it is evident that both scaffolds can yield highly potent anticancer agents. The choice between the two may depend on the specific target and the desired physicochemical properties. The superior potency of the imidazo[1,2-a]pyrazine scaffold in the context of ENPP1 inhibition suggests that for certain targets, the electronic properties of this core may be more favorable for binding[7].
Experimental Protocols for Biological Evaluation
To provide a practical guide for researchers, we outline standardized protocols for assessing the biological activity of these compounds.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a general method to assess the inhibitory activity of compounds against PI3Kα kinase.
Experimental Protocol: PI3Kα Kinase Assay
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35). Prepare a solution of the PI3Kα enzyme and the substrate (e.g., PIP2) in the kinase buffer.
Compound Dilution: Prepare serial dilutions of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) in DMSO.
Assay Procedure:
a. Add the diluted compound or DMSO (vehicle control) to the wells of a suitable microplate.
b. Add the PI3Kα enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
c. Initiate the kinase reaction by adding the ATP and PIP2 mixture.
d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
e. Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., an imidazo[1,2-a]pyrazine-2-carbohydrazide derivative) for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10][11][12]
Conclusion and Future Perspectives
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are undeniably valuable assets in the medicinal chemist's toolbox. The imidazo[1,2-a]pyridine core boasts a proven track record with several marketed drugs and a vast body of research supporting its utility, particularly in the realm of kinase inhibition. Its synthetic tractability and tunable physicochemical properties have cemented its status as a privileged scaffold.
The imidazo[1,2-a]pyrazine scaffold, while perhaps historically in the shadow of its pyridine analog, is rapidly emerging as a highly promising alternative. The strategic placement of the second nitrogen atom can offer advantages in terms of modulating physicochemical properties like solubility and provides an additional point for potential molecular interactions. The introduction of a carbohydrazide moiety at the 2-position, as seen in imidazo[1,2-a]pyrazine-2-carbohydrazide, presents a particularly interesting avenue for generating novel derivatives with unique biological profiles. The direct comparative data, although limited, suggests that for certain biological targets, the imidazo[1,2-a]pyrazine core may even be superior.
Ultimately, the choice between these two scaffolds is not a matter of one being definitively better than the other, but rather a strategic decision based on the specific drug discovery program. The key considerations should include the target biology, the desired physicochemical properties for the intended route of administration, and the synthetic feasibility of the desired analogs. This guide has aimed to provide the foundational knowledge and practical protocols to aid researchers in making these informed decisions, thereby accelerating the discovery of new and effective medicines based on these remarkable heterocyclic systems.
Comparative Efficacy of Imidazo[1,2-a]pyrazine-2-carbohydrazide Analogs: Dual Applications in Inflammation and Nociception
As a Senior Application Scientist specializing in heterocyclic pharmacophores, I have observed that the imidazo[1,2-a]pyrazine core serves as a highly versatile scaffold in modern drug discovery. When functionalized at t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in heterocyclic pharmacophores, I have observed that the imidazo[1,2-a]pyrazine core serves as a highly versatile scaffold in modern drug discovery. When functionalized at the C-2 position with a carbohydrazide moiety, the resulting analogs exhibit a remarkable divergence in therapeutic efficacy. This divergence is largely dictated by the terminal substituents, steering the molecule toward distinct biological targets.
This guide objectively compares two prominent classes of imidazo[1,2-a]pyrazine-2-carbohydrazide analogs: pyrazole-conjugated derivatives designed for potent NF-κB inhibition in Acute Lung Injury (ALI) [1], and arylidene-hydrazide derivatives optimized for peripheral antinociception (pain modulation) [2]. By analyzing their comparative efficacy, structural causality, and the self-validating experimental protocols used to evaluate them, we provide a comprehensive framework for researchers developing next-generation therapeutics.
Mechanistic Causality and Target Divergence
To understand the efficacy of these analogs, we must first examine the causality behind their structural design and resulting target engagement.
Pathway A: NF-κB Inhibition in Sepsis-Induced ALI
Sepsis-induced Acute Lung Injury (ALI) is fundamentally driven by a cytokine storm. The conjugation of a bulky, electron-rich pyrazole ring to the 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide core (yielding compounds like 3h ) creates a molecule capable of deep pocket binding within the NF-κB signaling complex [1].
The "Why": By acting upstream and preventing the nuclear translocation of NF-κB, this analog halts the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). The pyrazole moiety provides the necessary steric bulk and hydrogen-bond acceptors to stabilize the inactive conformation of the IKK complex, thereby preserving the endothelial barrier in the lungs.
Pathway B: Peripheral Antinociceptive Modulation
Conversely, simple N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives (such as Compound 2f ) lack the bulk of a pyrazole conjugate but possess a highly flexible arylidene-hydrazide linker [2].
The "Why": This streamlined structure allows the molecule to interact efficiently with peripheral nociceptors. Rather than penetrating deep into central nervous system (CNS) targets, these analogs modulate localized, prostaglandin-mediated pain responses. The benzylidene substitution optimizes lipophilicity, ensuring rapid onset at peripheral sites of inflammation without causing central motor impairment.
Quantitative Efficacy Comparison
The following table synthesizes the quantitative performance of the leading analogs from both structural classes, providing a clear, objective comparison of their therapeutic windows.
Analog Class
Key Compound
Primary Target / Mechanism
In Vitro Efficacy
In Vivo Efficacy (Model)
Safety / Cytotoxicity Profile
Pyrazole-Conjugated
Compound 3h
NF-κB Inhibition
IC₅₀ = 1.02 µmol/L
Significantly reduced pulmonary edema, TNF-α, and IL-6 (CLP Sepsis Model)
Non-cytotoxic to normal MCF-12A cells up to 100 µmol/L [1]
Arylidene-Hydrazide
Compound 2f
Peripheral Pain Receptors
N/A (In vivo primary)
Significant reduction in writhing response at 100 mg/kg (Acetic Acid Model)
No central motor impairment observed in Rota-Rod test [2]
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies used to evaluate these analogs must be robust and self-validating. Below are the step-by-step protocols utilized to generate the comparative data, complete with the rationale behind critical experimental choices.
Protocol A: Dual-Luciferase Reporter Assay for NF-κB Inhibition (In Vitro)
We utilize a dual-luciferase system to eliminate false positives caused by compound-induced cytotoxicity or variable transfection efficiency.
Cell Preparation: Seed RAW264.7 macrophages in 96-well plates at a density of
5×104
cells/well. Incubate overnight at 37°C in 5% CO₂.
Co-Transfection (The Self-Validating Step): Transfect cells with an NF-κB-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. Causality: The Renilla signal serves as an internal control. If an analog simply kills the cells, both signals drop. True NF-κB inhibition is confirmed only when the Firefly signal drops while the Renilla signal remains stable.
Compound Treatment: Pre-treat cells with varying concentrations of the imidazo[1,2-a]pyrazine analog (e.g., Compound 3h) for 2 hours.
Stimulation: Induce NF-κB activation by adding 1 µg/mL Lipopolysaccharide (LPS) for 6 hours.
Quantification: Lyse cells and measure luminescence sequentially using a dual-luciferase assay kit. Calculate the IC₅₀ based on the normalized Firefly/Renilla ratio.
Protocol B: Cecal Ligation and Puncture (CLP) Sepsis Model (In Vivo)
The CLP model is chosen over direct LPS instillation because it accurately replicates the progressive, polymicrobial nature of human abdominal sepsis [1].
Surgical Induction: Anesthetize adult male Sprague-Dawley rats. Perform a midline laparotomy, isolate the cecum, ligate it below the ileocecal valve, and puncture it twice with an 18-gauge needle. Extrude a small amount of feces to ensure patency.
Therapeutic Intervention: Administer the analog (e.g., Compound 3h at 10 mg/kg i.v.) immediately post-surgery and again at 12 hours.
Sample Collection (24h post-CLP): Euthanize the animals. Perform Bronchoalveolar Lavage (BAL) by instilling 3 aliquots of 1 mL cold PBS into the lungs via a tracheal cannula.
Biochemical Readouts: Centrifuge the BAL fluid. Measure total protein concentration (indicating endothelial leakage) and Myeloperoxidase (MPO) activity (quantifying neutrophil infiltration). Causality: These dual metrics confirm that the analog not only stops cytokine production but actively preserves the physical integrity of the lung barrier.
Protocol C: Acetic Acid-Induced Writhing Test (In Vivo)
This model is specifically selected to evaluate peripheral antinociception, isolating the compound's effect from central nervous system (CNS) analgesia [2].
Pre-treatment: Administer the arylidene-hydrazide analog (e.g., Compound 2f at 100 mg/kg i.p.) to a cohort of Swiss albino mice.
Nociceptive Induction: Thirty minutes post-treatment, inject 0.6% v/v aqueous acetic acid (10 mL/kg i.p.). Causality: Acetic acid triggers the localized release of prostaglandins and lipoxygenase products in the peritoneal cavity, stimulating peripheral nociceptors.
Quantification: Place mice in individual observation chambers. Count the number of abdominal constrictions (writhing) over a 20-minute period. A statistically significant reduction in writhing compared to the vehicle control validates peripheral antinociceptive efficacy.
Mechanistic and Workflow Visualizations
To further clarify the mechanisms and experimental designs discussed, the following diagrams map the signaling pathways and in vivo workflows.
Diagram 1: NF-κB signaling pathway inhibition by pyrazole-conjugated imidazo[1,2-a]pyrazine analogs.
Diagram 2: Experimental workflow for evaluating analog efficacy in the CLP-induced ALI model.
References
Zang, B., & Wang, L. (2023). Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats via attenuation of NF-κB, oxidative stress, and apoptosis. Acta Pharmaceutica, 73(3), 341-362.[Link]
Turan-Zitouni, G., Yurttaş, L., Ozdemir, A. D., & Masquefa, C. (2016). Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. Clinical and Experimental Health Sciences, 6(1), 16-21.[Link]
Validation
Comparing synthetic routes and reagents for imidazo[1,2-a]pyrazine-2-carbohydrazide
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The title compound, imidazo[1,2-a]pyrazine-2-carbohydrazide, serves as a crucial building block for the synthesis of more complex molecules and potential therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the field.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining imidazo[1,2-a]pyrazine-2-carbohydrazide. We will delve into two prominent and mechanistically distinct approaches: a modern multicomponent reaction strategy and a classical stepwise cyclocondensation route. By examining the underlying chemistry, experimental protocols, and relative merits of each, this document aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific research and development goals.
Route A: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that rapidly generates the 3-aminoimidazo[1,2-a]pyrazine scaffold.[3][4] This approach offers significant advantages in terms of efficiency and atom economy, making it highly attractive for the construction of compound libraries for high-throughput screening. The core transformation involves the reaction of an aminopyrazine, an aldehyde, and an isocyanide.[3][4]
Conceptual Overview and Mechanism
The GBB reaction proceeds through a series of sequential steps initiated by the formation of a Schiff base from the aminopyrazine and an aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and tautomerization, yields the final imidazo[1,2-a]pyrazine product. The use of a Lewis acid catalyst can significantly enhance the reaction rate and yield.[3] For the synthesis of the target carbohydrazide, an ester-functionalized isocyanide is employed, which is then converted to the hydrazide in a subsequent step.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-aminoimidazo[1,2-a]pyrazine-2-carboxylate
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add the desired aldehyde (e.g., glyoxal, 1.0 eq) and ethyl 2-isocyanoacetate (1.0 eq).
Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃, 0.1 eq).
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ethyl 3-aminoimidazo[1,2-a]pyrazine-2-carboxylate.
Step 2: Conversion to Imidazo[1,2-a]pyrazine-2-carbohydrazide
Dissolve the ethyl 3-aminoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in ethanol.
Add hydrazine hydrate (5.0-10.0 eq) to the solution.
Reflux the reaction mixture for 4-8 hours, monitoring for the disappearance of the starting ester by TLC.
After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield imidazo[1,2-a]pyrazine-2-carbohydrazide.
The Ascendant Imidazo[1,2-a]pyrazine Scaffold: A Head-to-Head Technical Comparison with Traditional Kinase Inhibitor Cores
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. While traditional scaffolds such as quinazoli...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. While traditional scaffolds such as quinazoline and pyrimidine have formed the bedrock of numerous FDA-approved therapies, the emergence of newer heterocyclic systems challenges the status quo. This guide provides an in-depth, data-driven comparison of the Imidazo[1,2-a]pyrazine scaffold and its derivatives against these established kinase inhibitor cores. We will delve into the structural nuances, comparative efficacy, and the practical experimental workflows that underpin these evaluations.
The Evolving Paradigm of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain a critical class of drug targets. The development of small-molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. The archetypal kinase inhibitor functions by competing with ATP at the enzyme's active site. The diversity of scaffolds that can effectively occupy this pocket is a testament to the ingenuity of medicinal chemists. This guide will focus on the Imidazo[1,2-a]pyrazine scaffold, a privileged structure that has demonstrated significant potential in targeting a range of kinases.
Structural and Mechanistic Distinctions: A Tale of Two Cores
The fundamental difference between the Imidazo[1,2-a]pyrazine scaffold and traditional cores like quinazoline and pyrimidine lies in their bicyclic and monocyclic/fused-bicyclic nature, respectively. This structural variance has profound implications for their interaction with the kinase active site.
Traditional Scaffolds: The Incumbents
Quinazoline: This bicyclic scaffold, a fusion of a benzene and pyrimidine ring, has been a cornerstone of EGFR inhibitor development. Its nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase, anchoring the molecule in the ATP-binding pocket.[1]
Pyrimidine: A monocyclic heterocycle, the pyrimidine core is another highly successful scaffold, found in numerous approved kinase inhibitors.[2] Its smaller size and hydrogen bonding capabilities make it a versatile building block for targeting a wide array of kinases.[2]
The Challenger: Imidazo[1,2-a]pyrazine
The Imidazo[1,2-a]pyrazine core is a nitrogen-rich bicyclic heterocycle. Its unique arrangement of nitrogen atoms allows for a distinct pattern of hydrogen bond donors and acceptors, potentially enabling interactions with the kinase active site that are not accessible to traditional scaffolds. This can translate to enhanced potency and selectivity. Furthermore, the fused-ring system provides a rigid framework that can be strategically decorated with various substituents to optimize target engagement and physicochemical properties.[3][4]
Head-to-Head Performance: A Data-Driven Analysis
Case Study: Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy. Both traditional and novel scaffolds have been employed to inhibit these enzymes.
As the data suggests, optimized Imidazo[1,2-a]pyrazine derivatives have demonstrated picomolar potency against Aurora kinases, showcasing the potential of this scaffold to yield highly active compounds.[5][6][7]
Case Study: PI3K Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.
In the context of PI3K inhibition, both traditional and Imidazo[1,2-a]pyrazine-based scaffolds have yielded potent inhibitors. The data for compound 8q highlights the potential for achieving isoform selectivity with the Imidazo[1,2-a]pyrazine core.[9]
The Experimental Gauntlet: Validating Kinase Inhibitor Performance
The objective comparison of kinase inhibitor scaffolds relies on a suite of robust and well-validated experimental assays. Here, we detail the methodologies for key assays used to characterize and compare these compounds.
In Vitro Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a substrate by a kinase. The use of a lanthanide donor fluorophore with a long fluorescence lifetime allows for a time-gated detection, minimizing background fluorescence.[12][13]
Experimental Protocol: TR-FRET Kinase Assay
Reagent Preparation:
Prepare the kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and a phosphopeptide substrate labeled with a FRET acceptor (e.g., ULight™).
Prepare the ATP solution in the kinase reaction buffer.
Prepare serial dilutions of the test compound (e.g., Imidazo[1,2-a]pyrazine derivative) and a known inhibitor (positive control).
Prepare the kinase enzyme solution in the kinase reaction buffer.
Prepare the detection mixture containing an antibody specific for the phosphorylated substrate, labeled with a FRET donor (e.g., Europium).[14]
Kinase Reaction:
In a 384-well plate, add 5 µL of the compound solution or vehicle (DMSO) to the appropriate wells.[14]
Add 5 µL of the ATP/Substrate/Metal solution to all wells.[14]
Initiate the reaction by adding 10 µL of the enzyme solution to all wells except the negative control wells (add buffer instead).[14]
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]
Detection:
Stop the reaction by adding 60 µL of the detection mixture to each well.[14]
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.[14]
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).[14]
Data Analysis:
Calculate the ratio of the acceptor to donor fluorescence.
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16]
Experimental Protocol: ADP-Glo™ Kinase Assay
Kinase Reaction:
Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[15]
Incubate at room temperature for the desired time (e.g., 60 minutes).
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for a luciferase-based luminescence reaction.[15]
Incubate at room temperature for 30-60 minutes.[15]
Data Analysis:
Measure the luminescence using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Calculate the IC50 value as described for the TR-FRET assay.
Cellular Target Engagement Assays
These assays confirm that the inhibitor interacts with its intended target within a live cell, a critical step in validating its mechanism of action.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[17][18][19]
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[22]
Compound Treatment:
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[22]
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]
Formazan Solubilization:
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
Absorbance Measurement:
Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[21]
Data Analysis:
The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing the Workflow and Signaling
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized kinase inhibitor screening workflow and a simplified signaling pathway targeted by these inhibitors.
Caption: Generalized workflow for kinase inhibitor screening and validation.
Personal protective equipment for handling Imidazo[1,2-a]pyrazine-2-carbohydrazide
Advanced Operational Guide: PPE and Handling Protocols for Imidazo[1,2-a]pyrazine-2-carbohydrazide As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, chemically-d...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: PPE and Handling Protocols for Imidazo[1,2-a]pyrazine-2-carbohydrazide
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, chemically-driven strategy. When you understand the physicochemical behavior of a molecule, safety protocols transform from arbitrary rules into logical, self-validating systems.
Imidazo[1,2-a]pyrazine-2-carbohydrazide (and its derivatives) is a high-value building block in medicinal chemistry. It is frequently utilized in the synthesis of bioactive conjugates—such as pyrazole-conjugated derivatives targeting acute lung injury and sepsis[1], as well as novel HDAC inhibitors for oncology[2]. However, its specific molecular architecture demands rigorous operational discipline.
Chemical Causality: The "Why" Behind the PPE
Understanding the molecule is the first step in containment. The imidazo[1,2-a]pyrazine core is a polycyclic heteroarene[3]. When functionalized with a carbohydrazide moiety, it presents specific handling challenges:
Respiratory Hazard (STOT SE 3): Carbohydrazides often present as finely milled, low-density powders. Their high surface-area-to-mass ratio makes them highly susceptible to static charge accumulation and aerosolization. Inhalation directly targets the respiratory system, causing severe irritation.
Dermal Sensitization (Skin Sens. 1 & Skin Irrit. 2): The terminal hydrazine-like nitrogen is highly nucleophilic. If it permeates the skin barrier, it can react with epidermal proteins, leading to acute contact dermatitis and long-term sensitization[3].
Tiered PPE & Containment Matrix
To mitigate these risks, we scale our Personal Protective Equipment (PPE) based on the mass being handled. The following matrix summarizes the quantitative thresholds for containment.
Operation Scale
Mass Range
Respiratory Protection
Dermal Protection
Ocular Protection
Engineering Containment
Analytical
< 100 mg
N95 / P100 Particulate Respirator
Single Nitrile (4 mil)
Safety Glasses with Side Shields
VAV Fume Hood (80-100 fpm)
Preparative
100 mg - 5 g
Half-Face Elastomeric Respirator (P100)
Double Nitrile (Inner 4 mil, Outer 8 mil)
Chemical Splash Goggles
Class II BSC or Powder Weighing Isolator
Scale-Up
> 5 g
PAPR (Powered Air-Purifying Respirator)
Double Nitrile + Tyvek Sleeves
Full Face Shield + Goggles
Glovebox / Dedicated API Isolator
Operational Workflow: Self-Validating Protocols
Every protocol executed in the lab must be self-validating. You must build feedback loops into your physical movements to ensure containment is never breached.
Protocol A: High-Containment Weighing and Solubilization
Step 1: Environmental Validation (The Flutter Test)
Action: Before opening the primary chemical container, verify the negative pressure of your Variable Air Volume (VAV) fume hood.
Causality & Validation: Do not rely solely on the digital monitor. Perform a "tissue flutter test" by taping a small strip of tissue to the bottom of the sash. Visual confirmation of inward directional airflow validates that the hood meets ANSI/ASHRAE 110 containment standards[4].
Step 2: PPE Integrity Check
Action: Don Tier 2 PPE (Double Nitrile gloves, N95 respirator, safety goggles).
Causality & Validation: Nitrogen-rich heterocycles can permeate thin, single-layer latex. Nitrile offers superior chemical resistance. Validate glove integrity by trapping air inside the glove and squeezing to check for micro-punctures before donning.
Step 3: Static Mitigation and Transfer
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded stainless-steel spatula.
Causality & Validation: Neutralizing static electricity prevents the low-density powder from jumping off the spatula, directly mitigating the STOT SE 3 aerosolization hazard. A successful transfer is validated by the absence of stray powder residue on the outer walls of the weigh boat.
Step 4: In-Situ Solubilization
Action: Dissolve the API in a high-boiling solvent (e.g., DMSO or DMF) inside the fume hood before transferring to the bench for downstream synthesis, such as hydrazone coupling[5].
Causality & Validation: Solubilization completely eliminates the dust inhalation hazard. Visually confirm a clear, homogenous solution before capping the vial and removing it from containment.
Decontamination and Disposal Plan
Protocol B: Spill Response and Chemical Quenching
Step 1: Oxidative Quenching
Action: In the event of a powder spill, gently cover the powder with absorbent lab wipes to prevent aerosolization. Saturate the wipes with a 10% sodium hypochlorite (bleach) solution.
Causality: The reactive carbohydrazide moiety is the primary driver of dermal sensitization. Bleach oxidatively cleaves the carbohydrazide, destroying the nucleophilic terminal nitrogen and rendering the molecule inert.
Step 2: Segregated Disposal
Action: Collect all quenched wipes and liquid waste into designated halogenated waste containers.
Causality: The addition of bleach introduces halogens to the waste stream. Mixing this with non-halogenated organic waste can cause dangerous, pressure-generating exothermic reactions.
Experimental Workflow Visualization
Figure 1: Operational workflow for safe handling of Imidazo[1,2-a]pyrazine-2-carbohydrazide.
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